4'-Tosyl Mycophenolic Acid-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

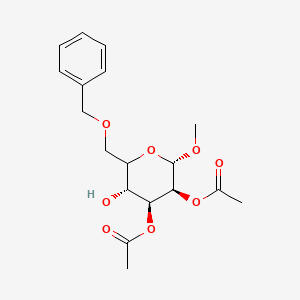

4'-Tosyl Mycophenolic Acid-d3 (4'-TMA-d3) is a synthetic derivative of mycophenolic acid (MPA), a naturally occurring compound found in the Penicillium species of fungi. 4'-TMA-d3 is an important tool in the research and development of new drugs and therapies, as it has been used to study the biochemical and physiological effects of MPA and its derivatives. 4'-TMA-d3 has been used in a variety of scientific research applications, including in vitro and in vivo studies of biochemical pathways, cellular metabolism, and drug metabolism. This article will discuss the synthesis method of 4'-TMA-d3, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Antiviral Drug Research

4’-Tosyl Mycophenolic Acid-d3 has been tested as a potential inhibitor against SARS-CoV-2 papin-like protease . The molecular docking analysis results indicated that 4’-Tosyl Mycophenolic Acid-d3 has good binding affinities to the protein drug target (-5.72 Kcal/mol) and showed the highest probabilities to bind to catalytic residues of target protein (50%), suggesting its potential use for COVID-19 treatment .

Influenza A Virus Inhibition

A marine-derived compound mycophenolic acid methyl ester (MAE) was intensively investigated both in vitro and in vivo . The results showed that MAE inhibited the replication of different influenza A virus strains in vitro with low cytotoxicity . This suggests that 4’-Tosyl Mycophenolic Acid-d3, being a derivative of mycophenolic acid, could potentially have similar effects.

Synthesis of Derivatives

4’-Tosyl Mycophenolic Acid-d3 can be used in the synthesis of its derivatives . These derivatives can then be evaluated for their potential applications in various fields of scientific research .

特性

IUPAC Name |

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAEPJBXLKLI-BVDUSYAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Tosyl Mycophenolic Acid-d3 | |

Q & A

Q1: How does 4'-Tosyl Mycophenolic Acid-d3 interact with the SARS-CoV-2 Papin-Like protease, and what are the potential downstream effects of this interaction?

A1: The research paper utilizes molecular docking analysis to assess the binding affinity of 4'-Tosyl Mycophenolic Acid-d3 to the SARS-CoV-2 PLpro. The study reveals that 4'-Tosyl Mycophenolic Acid-d3 exhibits a good binding affinity (-5.72 Kcal/mol) to the target protein and demonstrates a high probability (30%) of binding to the catalytic residues of PLpro [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)